molecular formula C22H18N4O B5783168 N-(2-methylphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 904813-51-0

N-(2-methylphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5783168
CAS No.: 904813-51-0
M. Wt: 354.4 g/mol
InChI Key: SGJUCJXKNMNMOX-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a carboxamide group attached to the triazole ring, along with phenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.

  • Step 1: Synthesis of Azide and Alkyne Precursors

    • The azide precursor can be synthesized by reacting an amine with sodium azide.
    • The alkyne precursor can be synthesized by deprotonating a terminal alkyne with a strong base, such as sodium hydride, and then reacting it with an appropriate electrophile.
  • Step 2: Cycloaddition Reaction

    • The azide and alkyne precursors are mixed in the presence of a copper(I) catalyst, such as copper(I) bromide, in a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
    • The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the triazole ring is complete.
  • Step 3: Formation of Carboxamide Group

    • The triazole intermediate is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole ring or phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized triazole derivatives with additional functional groups.

    Reduction: Formation of reduced triazole derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted triazole derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

N-(2-methylphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

N-(2-methylphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1,2,3-Triazole-4-carboxamide: Lacks the phenyl and methylphenyl substituents, resulting in different biological activities and binding properties.

    1,5-Diphenyl-1H-1,2,3-triazole: Lacks the carboxamide group, leading to different chemical reactivity and applications.

    N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the diphenyl substituents, affecting its overall stability and interaction with molecular targets.

The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(2-methylphenyl)-1,5-diphenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-16-10-8-9-15-19(16)23-22(27)20-21(17-11-4-2-5-12-17)26(25-24-20)18-13-6-3-7-14-18/h2-15H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJUCJXKNMNMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301174980
Record name N-(2-Methylphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-51-0
Record name N-(2-Methylphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904813-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methylphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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